molecular formula C3H4Cl2 B3031800 Propene, 1,2-dichloro- CAS No. 7069-38-7

Propene, 1,2-dichloro-

Cat. No. B3031800
CAS RN: 7069-38-7
M. Wt: 110.97 g/mol
InChI Key: PPKPKFIWDXDAGC-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Propene, 1,2-dichloro-", commonly referred to as 1,2-dichloropropane (1,2-D), is a chlorinated hydrocarbon with significant industrial applications and environmental relevance. It has been the subject of various studies, particularly concerning its biodegradation and transformation in environmental systems.

Synthesis Analysis

The synthesis of compounds related to "Propene, 1,2-dichloro-" has been explored in different contexts. For instance, 1,2-diacetoxy-2-propene can be prepared from a mixture of acetic anhydride and propargyl alcohol, which serves as a precursor for further chlorinated derivatives . Additionally, polymers containing pseudohalide groups have been synthesized through the cationic polymerization of 2-methylpropene, indicating the versatility of propene derivatives in polymer chemistry .

Molecular Structure Analysis

The molecular structure of "Propene, 1,2-dichloro-" and its related compounds has been extensively studied using techniques such as electron diffraction and microwave spectroscopy. For example, the molecular structure and conformation of gaseous 2-chloro-3-fluoro-1-propene have been determined, revealing the existence of syn and gauche conformations . Similarly, the structure of 2-bromo-3-chloro-1-propene has been elucidated, showing a mixture of anti and gauche conformers in the gas phase .

Chemical Reactions Analysis

The chemical reactivity of "Propene, 1,2-dichloro-" has been investigated, particularly its transformation by anaerobic bacteria. Complete reductive dechlorination of 1,2-D to propene has been observed, which is a crucial step in the bioremediation of chlorinated hydrocarbons . Additionally, the stable carbon isotope fractionation during dichloroelimination by Dehalococcoides populations provides insights into the mechanisms of biodegradation and can be used to trace the fate of 1,2-D in subsurface systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Propene, 1,2-dichloro-" derivatives are influenced by their molecular structure. The electron diffraction studies of various chloropropenes have contributed to understanding their gas-phase structures and conformational dynamics . Moreover, the microwave spectrum analysis of 1-chloro-2-nitrosopropene has provided information on the molecular structure and internal rotation barriers, which are essential for understanding the reactivity and stability of these compounds .

Scientific Research Applications

Soil Fumigation and Nematode Control

1,2-Dichloropropene has been extensively used in agriculture, primarily as a soil fumigant for controlling parasitic nematodes. Research has demonstrated its effectiveness in various field situations, influencing the soil profile, moisture, and temperature. It's used as an alternative to methyl bromide, showing comparable efficacy in controlling nematodes and weeds in crops like cucumber and tomato, thereby contributing to increased yields and improved plant health (M. Mckenry & I. Thomason, 1976); (Kang Qiao et al., 2011).

Environmental and Ecological Impact

The ecological safety of 1,2-dichloropropene has been a subject of investigation. Studies show that its use as a soil fumigant has a short-term and transitory impact on the indigenous soil microbial community. This aspect is crucial for assessing its environmental impact and long-term sustainability in agricultural practices (Xiumei Liu et al., 2015).

Occupational Health and Safety

Research has also focused on the occupational health aspects of 1,2-dichloropropene. Studies have explored its potential toxic effects on humans, especially in workplace environments where exposure is high. These studies are critical for developing safety guidelines and protective measures for workers handling this chemical (Zhiqiang Zhou et al., 2023); (W. Albrecht, 1987).

Toxicology and Health Impact

The toxicological profile of 1,2-dichloropropene is another area of research interest. Studies have been conducted to understand its acute and chronic toxicity levels, including its impact on liver and renal health. These studies provide insights into the safe handling and potential health risks associated with this chemical (J. Klaunig et al., 2015); (A. Trevisan et al., 1988).

Groundwater Monitoring and Contamination

The potential of 1,2-dichloropropene to contaminate groundwater has been the subject of environmental research. Monitoring programs in various countries have been established to detect its presence in groundwater, assessing the risk of pollution and its environmental footprint. These studies are vital for environmental protection and sustainable agricultural practices (A. Terry et al., 2008).

Safety and Hazards

1,2-Dichloropropane is flammable and can cause irritation to the eyes, skin, and respiratory system . It can also cause drowsiness and dizziness . Long-term exposure can lead to liver and kidney damage . It is recommended to use this compound only outdoors or in a well-ventilated area, and to avoid eating, drinking, or smoking when using this product . The OSHA permissible exposure limit (PEL) is 75 ppm (350 mg/m³) .

properties

IUPAC Name

(E)-1,2-dichloroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2/c1-3(5)2-4/h2H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKPKFIWDXDAGC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\Cl)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323781
Record name (E)-1,2-dichloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [HSDB]
Record name 1,2-Dichloropropene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2755
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

75 °C
Details Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 2,700 mg/l @ 25 °C.
Details Gunther FA et al; Res Rev 20: 1-148 (1968)
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.83 (air= 1)
Details Sax, N.I. Dangerous Properties of Industrial Materials. Vol 1-3 7th ed. New York, NY: Van Nostrand Reinhold, 1989., p. 1174
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

90.8 [mmHg], 90.8 mm Hg @ 20 °C
Details Weber RC et al; Vapor pressure distribution of selected organic chemicals. Cincinnati, OH: USEPA-600/2-81-021. pp. 39 (1981)
Record name 1,2-Dichloropropene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2755
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Weber RC et al; Vapor pressure distribution of selected organic chemicals. Cincinnati, OH: USEPA-600/2-81-021. pp. 39 (1981)
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS RN

7069-38-7, 563-54-2
Record name 1,2-Dichloropropene, (1E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,2-dichloroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1,2-Dichloropropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DICHLOROPROPENE, (1E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CHH7D3Y0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2-DICHLOROPROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6175
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propene, 1,2-dichloro-
Reactant of Route 2
Propene, 1,2-dichloro-
Reactant of Route 3
Propene, 1,2-dichloro-
Reactant of Route 4
Propene, 1,2-dichloro-
Reactant of Route 5
Propene, 1,2-dichloro-
Reactant of Route 6
Propene, 1,2-dichloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.